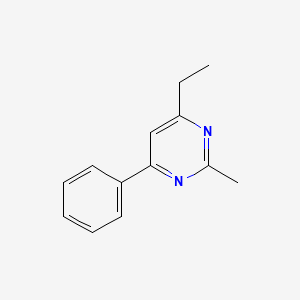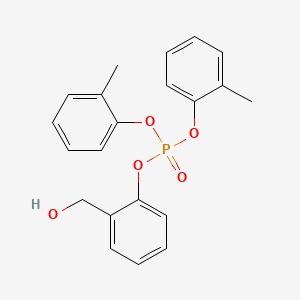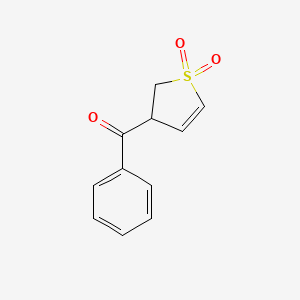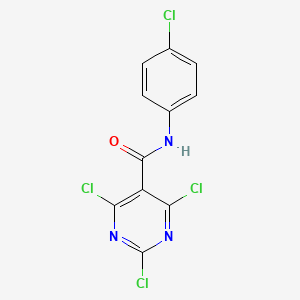![molecular formula C18H3Br11 B14388736 1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene CAS No. 89453-14-5](/img/structure/B14388736.png)
1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene is a highly brominated aromatic compound. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. These compounds are known for their ability to inhibit the ignition and spread of fire in various materials, including plastics, textiles, and electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of bromine atoms makes the ring less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce other substituents onto the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can introduce nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of highly brominated aromatic compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and bioaccumulation in living organisms.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with flame-retardant properties.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics, to enhance fire safety.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene as a flame retardant involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction inhibits the propagation of the flame and reduces the overall heat release.
Comparación Con Compuestos Similares
Similar Compounds
Decabromodiphenyl ether: Another highly brominated compound used as a flame retardant.
Octabromodiphenyl ether: Similar in structure but with fewer bromine atoms.
Hexabromodiphenyl ether: Contains six bromine atoms and is used in similar applications.
Uniqueness
1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene is unique due to its high degree of bromination, which enhances its flame-retardant properties. The presence of multiple bromine atoms makes it highly effective in inhibiting combustion and reducing fire hazards. Additionally, its specific structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
89453-14-5 |
|---|---|
Fórmula molecular |
C18H3Br11 |
Peso molecular |
1098.2 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H3Br11/c19-8-4(6-9(20)13(24)17(28)14(25)10(6)21)2-1-3-5(8)7-11(22)15(26)18(29)16(27)12(7)23/h1-3H |
Clave InChI |
WBJUGQJDSOYXHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)



![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)


![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
